molecular formula C16H18FN3O4S B7082577 N-[[5-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)furan-2-yl]methyl]methanesulfonamide

N-[[5-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)furan-2-yl]methyl]methanesulfonamide

Cat. No.: B7082577
M. Wt: 367.4 g/mol
InChI Key: VRCPGWUXJKIELT-UHFFFAOYSA-N
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Description

N-[[5-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)furan-2-yl]methyl]methanesulfonamide is a complex organic compound featuring a quinoxaline core, a furan ring, and a methanesulfonamide group

Properties

IUPAC Name

N-[[5-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)furan-2-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4S/c1-19-7-8-20(13-5-3-11(17)9-14(13)19)16(21)15-6-4-12(24-15)10-18-25(2,22)23/h3-6,9,18H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCPGWUXJKIELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CC=C(O3)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)furan-2-yl]methyl]methanesulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing an o-phenylenediamine derivative with a suitable diketone under acidic conditions.

    Introduction of the Fluoro and Methyl Groups: Fluorination and methylation of the quinoxaline core can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.

    Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride derivative.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the quinoxaline core can yield dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline and furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated or nitrated quinoxaline and furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its quinoxaline core, which is known to interact with biological targets. It could be explored for its potential as an antimicrobial or anticancer agent.

Medicine

In medicinal chemistry, N-[[5-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)furan-2-yl]methyl]methanesulfonamide could be investigated for its pharmacological properties. Its structural features suggest it might interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which N-[[5-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)furan-2-yl]methyl]methanesulfonamide exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoxaline core can bind to active sites of enzymes, potentially inhibiting their activity. The furan ring and sulfonamide group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 6-fluoroquinoxaline share the quinoxaline core but differ in their substituents.

    Furan Derivatives: Compounds such as furan-2-carboxylic acid and 5-methylfuran have similar furan rings but lack the quinoxaline and sulfonamide groups.

    Sulfonamide Derivatives: Methanesulfonamide and benzenesulfonamide are simpler sulfonamide compounds without the complex ring structures.

Uniqueness

N-[[5-(6-fluoro-4-methyl-2,3-dihydroquinoxaline-1-carbonyl)furan-2-yl]methyl]methanesulfonamide is unique due to its combination of a quinoxaline core, a furan ring, and a sulfonamide group. This unique structure may confer specific biological activities and reactivity patterns not seen in simpler analogs.

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